
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via acylation reactions using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive handles for further functionalization.
Conditions | Products | Key Observations |
---|---|---|
Aqueous HCl (acidic) | 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid | Complete hydrolysis at elevated temperatures |
NaOH in ethanol (basic) | Sodium salt of the carboxylic acid | Faster kinetics compared to acidic conditions |
This reaction is reversible under esterification conditions, enabling re-synthesis of the ester from the carboxylic acid.
Reduction Reactions
The benzoyl carbonyl group and the ester moiety are susceptible to reduction, yielding alcohol derivatives.
Benzoyl Carbonyl Reduction
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Reagents : LiAlH₄, NaBH₄ (with catalysts), or H₂/Pd-C
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Products : Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxylate (secondary alcohol)
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Mechanism : Nucleophilic hydride attack on the carbonyl carbon.
Ester Reduction
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Reagents : LiAlH₄
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Products : 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-methanol |
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Selectivity : LiAlH₄ reduces both ester and benzoyl groups, while NaBH₄ selectively targets the benzoyl carbonyl.
Nucleophilic Substitution
The piperidine nitrogen and ester group participate in nucleophilic reactions:
Acylation of Piperidine Nitrogen
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Reagents : Acyl chlorides (e.g., acetyl chloride)
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Products : N-acylated derivatives (e.g., ethyl 1-acetyl-3-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate).
Transesterification
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Conditions : Alcohol (e.g., methanol) with acid/base catalysts
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Products : Methyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate.
Oxidation Reactions
While the compound is sensitive to oxidation, limited data exist on specific pathways:
Site of Oxidation | Potential Products | Conditions |
---|---|---|
Piperidine ring | Piperidone derivatives | KMnO₄, CrO₃ |
Methoxy groups | Quinone derivatives (theoretical) | Strong oxidizers (e.g., HNO₃) |
Experimental validation is required for these pathways.
Interaction with Biological Targets
Though not a classical chemical reaction, the compound’s biological activity involves non-covalent interactions:
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Tubulin Binding : The trimethoxybenzoyl group mimics colchicine, inhibiting tubulin polymerization. Molecular docking studies show binding at the colchicine site (ΔG ≈ -8.5 kcal/mol) .
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Apoptosis Induction : Derivatives with ethoxycarbonyl substituents exhibit dose-dependent apoptosis in cancer cells (IC₅₀: 0.7–2.8 μM) .
Comparative Reactivity Table
Reaction Type | Reactivity | Key Functional Groups Involved | Applications |
---|---|---|---|
Ester Hydrolysis | High | Ethoxycarbonyl | Prodrug activation |
Carbonyl Reduction | Moderate | Benzoyl carbonyl | Alcohol synthesis |
Nucleophilic Substitution | Low-Moderate | Piperidine nitrogen | Pharmacophore modification |
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize its biological activities:
- Antiproliferative Effects : Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate has shown significant antiproliferative activity against various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (human cervix carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
- Mechanism of Action : The compound appears to inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells .
- Selectivity : Studies indicate that this compound selectively induces apoptosis in cancer cells without significantly affecting normal cells, suggesting a favorable therapeutic index .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound or its analogs in preclinical models:
- Study on Antitubulin Agents : A study reported that derivatives similar to this compound exhibited strong inhibition of tubulin polymerization and showed promising results in inhibiting cancer cell growth across multiple lines .
- Comparative Analysis : A comparative analysis with structurally similar compounds indicated that variations in substituents significantly affected biological activity. For instance, compounds with different methoxy substitutions exhibited varying degrees of anticancer efficacy.
Potential Therapeutic Applications
Given its promising biological profile, this compound has potential applications in:
- Cancer Therapy : As an anticancer agent targeting tubulin dynamics.
- Drug Development : Serving as a lead compound for developing novel anticancer drugs with improved efficacy and selectivity.
Comparative Analysis Table
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Piperidine-based | High antiproliferative activity |
[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]acetic acid | Similar piperidine base | Moderate anticancer activity |
[1-(3-Methoxybenzoyl)piperidin-4-yl]acetic acid | Similar piperidine base | Lower efficacy against cancer cells |
Mechanism of Action
The mechanism of action of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell survival, and apoptosis.
Comparison with Similar Compounds
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
- **Ethyl piperidine-3-car
Biological Activity
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of compounds that exhibit various pharmacological properties, including anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a trimethoxybenzoyl moiety. The presence of methoxy groups is significant as they enhance the lipophilicity and biological activity of the compound.
The mechanism of action for this compound involves interaction with specific molecular targets in the cell. Similar compounds have been shown to disrupt key metabolic pathways:
- Folate Cycle Disruption : Analogous compounds have demonstrated the ability to bind to human dihydrofolate reductase, leading to down-regulation of folate cycle gene expression in cancer cells .
- Tubulin Inhibition : Some derivatives exhibit antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Antiproliferative Studies : Research has shown that similar trimethoxybenzoyl derivatives possess IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines. These studies indicate that the presence of methoxy groups is crucial for enhancing biological activity .
- Mechanistic Insights : A study highlighted that a related compound binds effectively to dihydrofolate reductase and disrupts the folate cycle in melanoma cells, suggesting a potential pathway for anticancer activity .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. The following findings are notable:
- Synthesis Methods : The compound can be synthesized through multiple steps involving cyclization reactions and acylation techniques .
- In Vitro Activity : In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells .
Properties
IUPAC Name |
ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-5-25-18(21)12-7-6-8-19(11-12)17(20)13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJFDQDPJWTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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